molecular formula C8H14O3 B14411577 2-(Dimethoxymethyl)-2-methylcyclobutan-1-one CAS No. 80706-74-7

2-(Dimethoxymethyl)-2-methylcyclobutan-1-one

Katalognummer: B14411577
CAS-Nummer: 80706-74-7
Molekulargewicht: 158.19 g/mol
InChI-Schlüssel: OPUMERNYSUJCFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Dimethoxymethyl)-2-methylcyclobutan-1-one is an organic compound with a unique structure that includes a cyclobutanone ring substituted with a dimethoxymethyl and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethoxymethyl)-2-methylcyclobutan-1-one typically involves the reaction of cyclobutanone with dimethoxymethane in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes further transformation to yield the desired product. The reaction conditions often include a temperature range of 0-50°C and a reaction time of several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Dimethoxymethyl)-2-methylcyclobutan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

2-(Dimethoxymethyl)-2-methylcyclobutan-1-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(Dimethoxymethyl)-2-methylcyclobutan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of intermediate products that participate in further biochemical reactions. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Dimethoxymethyl)-2-methylcyclobutan-1-one is unique due to its cyclobutanone ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

Eigenschaften

CAS-Nummer

80706-74-7

Molekularformel

C8H14O3

Molekulargewicht

158.19 g/mol

IUPAC-Name

2-(dimethoxymethyl)-2-methylcyclobutan-1-one

InChI

InChI=1S/C8H14O3/c1-8(5-4-6(8)9)7(10-2)11-3/h7H,4-5H2,1-3H3

InChI-Schlüssel

OPUMERNYSUJCFR-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCC1=O)C(OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.